2-Methoxypyrrolidine-1-carboxamide
Overview
Description
2-Methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a research-use-only product . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Methoxypyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis Approaches
- Smolobochkin et al. (2017) describe the synthesis of 2-arylpyrrolidine-1-carboxamides, which likely includes structures similar to 2-Methoxypyrrolidine-1-carboxamide. They used acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlighting a novel approach with mild reaction conditions and good yields (Smolobochkin et al., 2017).
- Another synthesis method reported by Gazizov et al. (2015) involves acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols to create N-alkyl-2-arylpyrrolidine-1-carboxamides. This method is noted for its mild conditions and lack of need for expensive reagents or catalysts (Gazizov et al., 2015).
Anticancer and Anti-Biofilm Activities
- Research by Smolobochkin et al. (2019) focuses on the anticancer and anti-biofilm activities of novel 2-(het)arylpyrrolidine-1-carboxamides, which could be related to 2-Methoxypyrrolidine-1-carboxamide. These compounds showed promising results in both in vitro and in vivo cancer studies, as well as effectiveness in suppressing bacterial biofilm growth (Smolobochkin et al., 2019).
Antibacterial Properties
- Wattanasuepsin et al. (2017) isolated a compound similar to 2-Methoxypyrrolidine-1-carboxamide, namely 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus. This compound demonstrated antibacterial properties against several bacterial strains, although no cytotoxicity was observed against mammalian tumor cell lines at tested concentrations (Wattanasuepsin et al., 2017).
Other Scientific Applications
- The synthesis of related compounds like 4-fluoropyrrolidine-2-carbonyl fluorides by Singh and Umemoto (2011) indicates the potential utility of 2-Methoxypyrrolidine-1-carboxamide in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
- Additionally, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives, as studied by Alhameed et al. (2019), suggests a potential area for exploring the antimicrobial properties of 2-Methoxypyrrolidine-1-carboxamide derivatives (Alhameed et al., 2019).
Future Directions
properties
IUPAC Name |
2-methoxypyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMNAZWFGBUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrrolidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.